molecular formula C6HBr10Cl B14432227 1,1,2,2,3,3,4,4,5,5-Decabromo-6-chlorocyclohexane CAS No. 82000-88-2

1,1,2,2,3,3,4,4,5,5-Decabromo-6-chlorocyclohexane

Cat. No.: B14432227
CAS No.: 82000-88-2
M. Wt: 907.6 g/mol
InChI Key: CQIXRUXSJAKXTI-UHFFFAOYSA-N
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Description

1,1,2,2,3,3,4,4,5,5-Decabromo-6-chlorocyclohexane is a highly brominated organic compound It is a derivative of cyclohexane, where ten hydrogen atoms are replaced by bromine atoms and one hydrogen atom is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2,3,3,4,4,5,5-Decabromo-6-chlorocyclohexane typically involves the bromination of cyclohexane derivatives. The process can be carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually conducted under controlled conditions to ensure the selective bromination of the desired positions on the cyclohexane ring.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from cyclohexane. The initial bromination step is followed by further bromination and chlorination steps to achieve the desired substitution pattern. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2,3,3,4,4,5,5-Decabromo-6-chlorocyclohexane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form less brominated derivatives.

    Oxidation Reactions: It can be oxidized to form cyclohexane derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated cyclohexane derivatives, while reduction reactions can produce partially brominated cyclohexanes.

Scientific Research Applications

1,1,2,2,3,3,4,4,5,5-Decabromo-6-chlorocyclohexane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other brominated compounds.

    Biology: The compound can be used in studies related to the effects of brominated compounds on biological systems.

    Medicine: Research is being conducted to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism by which 1,1,2,2,3,3,4,4,5,5-Decabromo-6-chlorocyclohexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and chlorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,1,2,2,3,3,4,4,5,5-Decabromocyclohexane: Similar structure but lacks the chlorine atom.

    1,1,2,2,3,3,4,4,5,5-Decachlorocyclohexane: Similar structure but all bromine atoms are replaced by chlorine atoms.

    1,1,2,2,3,3,4,4,5,5-Decafluorocyclohexane: Similar structure but all bromine atoms are replaced by fluorine atoms.

Uniqueness

1,1,2,2,3,3,4,4,5,5-Decabromo-6-chlorocyclohexane is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties

Properties

CAS No.

82000-88-2

Molecular Formula

C6HBr10Cl

Molecular Weight

907.6 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5-decabromo-6-chlorocyclohexane

InChI

InChI=1S/C6HBr10Cl/c7-2(8)1(17)3(9,10)5(13,14)6(15,16)4(2,11)12/h1H

InChI Key

CQIXRUXSJAKXTI-UHFFFAOYSA-N

Canonical SMILES

C1(C(C(C(C(C1(Br)Br)(Br)Br)(Br)Br)(Br)Br)(Br)Br)Cl

Origin of Product

United States

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